molecular formula C12H17NO2 B1306143 2-[3-(Dimethylamino)propoxy]benzaldehyde CAS No. 10429-30-8

2-[3-(Dimethylamino)propoxy]benzaldehyde

Cat. No.: B1306143
CAS No.: 10429-30-8
M. Wt: 207.27 g/mol
InChI Key: DSHCOEWHRLVOTF-UHFFFAOYSA-N
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Description

2-[3-(Dimethylamino)propoxy]benzaldehyde is an organic compound with the molecular formula C12H17NO2. It is a benzaldehyde derivative where the benzene ring is substituted with a 3-(dimethylamino)propoxy group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical substances.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Dimethylamino)propoxy]benzaldehyde typically involves the reaction of salicylaldehyde with 3-(dimethylamino)propyl chloride hydrochloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

Salicylaldehyde+3-(Dimethylamino)propyl chloride hydrochlorideThis compound\text{Salicylaldehyde} + \text{3-(Dimethylamino)propyl chloride hydrochloride} \rightarrow \text{this compound} Salicylaldehyde+3-(Dimethylamino)propyl chloride hydrochloride→this compound

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, and the product is purified using techniques such as distillation or recrystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: 2-[3-(Dimethylamino)propoxy]benzoic acid.

    Reduction: 2-[3-(Dimethylamino)propoxy]benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-(Dimethylamino)propoxy]benzaldehyde is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: The compound is used in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[3-(Dimethylamino)propoxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

  • 4-[3-(Dimethylamino)propoxy]benzaldehyde
  • 3-[2-(Dimethylamino)ethoxy]benzaldehyde
  • 2-[3-(Dimethylamino)propoxy]benzoic acid

Comparison: 2-[3-(Dimethylamino)propoxy]benzaldehyde is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

2-[3-(dimethylamino)propoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-13(2)8-5-9-15-12-7-4-3-6-11(12)10-14/h3-4,6-7,10H,5,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHCOEWHRLVOTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50388163
Record name 2-[3-(Dimethylamino)propoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10429-30-8
Record name 2-[3-(Dimethylamino)propoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The reaction between 100 g (0.82 mole) of salicylaldehyde, 40 g (0.82 mole) of 50% NaH, and 650 ml (1.2 mole) of 1.89 N 3-dimethylaminopropyl chloride in toluene in a procedure described in Example 2, part A, gives 130.4 g (77%) of yellow product, bp 125°-130°/0.5 mm.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
650 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
77%

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